molecular formula C7H10O2 B6282612 (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 5861-28-9

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Katalognummer B6282612
CAS-Nummer: 5861-28-9
Molekulargewicht: 126.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, also known as BCHCA, is a bicyclic carboxylic acid that has recently been studied for its potential applications in organic synthesis and drug development. BCHCA has a unique structure, characterized by two fused rings, with one ring containing a carboxylic acid group. The acid is found naturally in some plants, and has been synthesized in the laboratory for use in a variety of applications.

Wissenschaftliche Forschungsanwendungen

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been studied for its potential applications in organic synthesis, drug development, and material science. In organic synthesis, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been used as a starting material in the synthesis of a variety of compounds, including heterocycles and polycyclic compounds. In drug development, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been used as a starting material in the synthesis of a variety of compounds, including heterocycles and polycyclic compounds. In material science, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid has been used as a starting material for the synthesis of polymers and other materials.

Wirkmechanismus

The mechanism of action of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid is not yet fully understood. However, it is believed that the acid acts as a proton donor, and is able to interact with a variety of compounds, including amines, alcohols, and carboxylic acids. The acid is also believed to be able to bind to certain enzymes, and to be involved in the regulation of metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid have not yet been fully studied. However, some studies have suggested that the acid may have anti-inflammatory, anti-oxidative, and anti-cancer properties. The acid has also been studied for its potential ability to inhibit the growth of certain bacteria and fungi.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid in lab experiments include its low cost and availability, its high reactivity, and its ability to interact with a variety of compounds. The main limitation of using (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid in lab experiments is its instability, which can lead to the formation of byproducts.

Zukünftige Richtungen

In the future, (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid could be studied further for its potential applications in organic synthesis, drug development, and material science. The acid could also be studied for its potential ability to interact with enzymes and regulate metabolic processes. Additionally, further research could be done to better understand the biochemical and physiological effects of (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, as well as its potential anti-inflammatory, anti-oxidative, and anti-cancer properties. Finally, further studies could be conducted to better understand the stability of the acid and the formation of byproducts.

Synthesemethoden

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid can be synthesized through a variety of methods, including the Claisen-Schmidt condensation, the Ugi reaction, and the Wittig reaction. The Claisen-Schmidt condensation is the most common method for synthesizing (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid, and involves the reaction of two esters with an aldehyde, in the presence of a base. The Ugi reaction involves the reaction of four different starting materials, including an aldehyde, an isocyanide, an amine, and an acid. The Wittig reaction, on the other hand, involves the reaction of an aldehyde or ketone with a phosphonium salt.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a bicyclic ring system, followed by carboxylation to introduce the carboxylic acid functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form the bicyclic ring system.", "Step 2: The resulting product is then treated with carbon dioxide to introduce the carboxylic acid functional group.", "Step 3: The crude product is purified by recrystallization from ethanol.", "Step 4: The final product is obtained by treatment with hydrochloric acid followed by neutralization with sodium bicarbonate." ] }

CAS-Nummer

5861-28-9

Produktname

(1R,3s,5S)-bicyclo[3.1.0]hexane-3-carboxylic acid

Molekularformel

C7H10O2

Molekulargewicht

126.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.